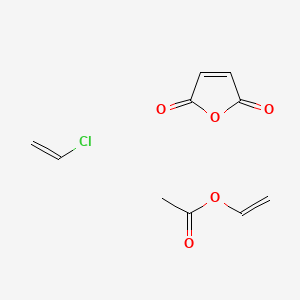
Chloroethene;ethenyl acetate;furan-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethene; ethenyl acetate; furan-2,5-dione: is a compound that combines three distinct chemical entities: chloroethene (also known as vinyl chloride), ethenyl acetate (also known as vinyl acetate), and furan-2,5-dione (also known as maleic anhydride). Each of these components has unique properties and applications, making the combined compound versatile in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Chloroethene (Vinyl Chloride)
-
Ethenyl Acetate (Vinyl Acetate)
-
Furan-2,5-dione (Maleic Anhydride)
Chemical Reactions Analysis
Types of Reactions
-
Chloroethene
-
Ethenyl Acetate
-
Furan-2,5-dione
Diels-Alder Reaction: Furan-2,5-dione reacts with dienes to form Diels-Alder adducts.
Hydrolysis: Furan-2,5-dione hydrolyzes in the presence of water to form maleic acid.
Common Reagents and Conditions
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acid catalysts such as sulfuric acid or hydrochloric acid are used.
Major Products
Polyvinyl Chloride (PVC): from chloroethene.
Polyvinyl Acetate (PVA): from ethenyl acetate.
Maleic Acid: from furan-2,5-dione.
Scientific Research Applications
Chloroethene; ethenyl acetate; furan-2,5-dione: has diverse applications in scientific research:
-
Chemistry
Polymer Chemistry: Used in the synthesis of various polymers such as PVC and PVA
Organic Synthesis: Utilized in Diels-Alder reactions and other organic transformations.
-
Biology
Biodegradation Studies: Chloroethene is studied for its microbial degradation pathways.
Biocompatible Materials: Ethenyl acetate-based polymers are explored for biocompatible applications.
-
Medicine
Drug Delivery Systems: Polymers derived from these compounds are used in controlled drug release systems.
Medical Devices: PVC is widely used in medical tubing and containers.
-
Industry
Plastic Manufacturing: PVC and PVA are extensively used in the production of plastics, adhesives, and coatings
Coatings and Adhesives: Ethenyl acetate is a key component in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of chloroethene; ethenyl acetate; furan-2,5-dione involves various molecular targets and pathways:
-
Chloroethene
-
Ethenyl Acetate
-
Furan-2,5-dione
Diels-Alder Reaction: Cycloaddition reaction forming a six-membered ring adduct.
Hydrolysis: Nucleophilic attack by water leading to the formation of maleic acid.
Comparison with Similar Compounds
Chloroethene; ethenyl acetate; furan-2,5-dione: can be compared with other similar compounds:
-
Similar Compounds
Chloroethene: Similar to dichloroethene, trichloroethene, and tetrachloroethene.
Ethenyl Acetate: Similar to methyl acetate, ethyl acetate, and butyl acetate.
Furan-2,5-dione: Similar to phthalic anhydride and succinic anhydride.
-
Uniqueness
Chloroethene: Unique due to its extensive use in PVC production and its environmental impact.
Ethenyl Acetate: Unique for its role in producing PVA and its applications in adhesives and coatings.
Furan-2,5-dione: Unique for its reactivity in Diels-Alder reactions and its role in producing maleic acid.
chloroethene; ethenyl acetate; furan-2,5-dione , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
25085-82-9 |
|---|---|
Molecular Formula |
C10H11ClO5 |
Molecular Weight |
246.64 g/mol |
IUPAC Name |
chloroethene;ethenyl acetate;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H6O2.C2H3Cl/c5-3-1-2-4(6)7-3;1-3-6-4(2)5;1-2-3/h1-2H;3H,1H2,2H3;2H,1H2 |
InChI Key |
QJNYIFMVIUOUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC=C.C=CCl.C1=CC(=O)OC1=O |
Related CAS |
25085-82-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


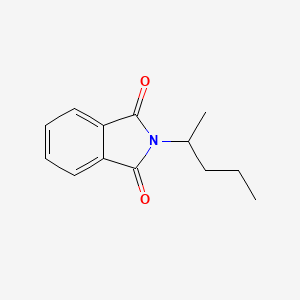

![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
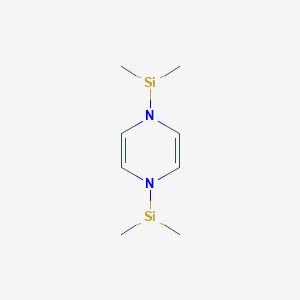
![(E)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]-3-phenylprop-2-enamide](/img/structure/B14165026.png)
![3-{4-[3-(1-Oxophthalazin-2(1H)-yl)propyl]piperazin-1-yl}benzonitrile](/img/structure/B14165027.png)
![4,5-Dichloro-1-[2-(4-methylphenoxy)ethyl]imidazole](/img/structure/B14165035.png)

![2-amino-N-[2-(cyclohexen-1-yl)ethyl]-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B14165052.png)
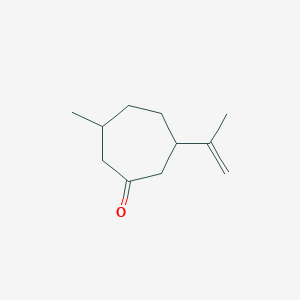
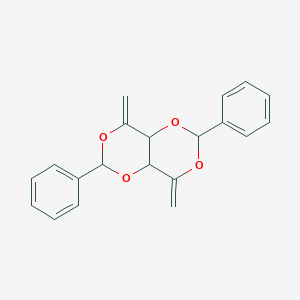
![Furan-2,5-dione;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14165077.png)
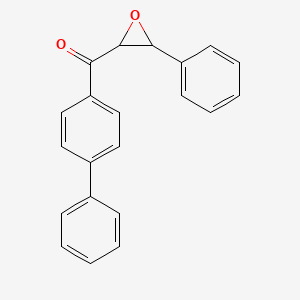
![1-{[(2-Hydroxy-3,5-dimethylbenzyl)(methyl)amino]methyl}naphthalen-2-ol](/img/structure/B14165088.png)
